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molecular formula C10H17N3O B8349452 5-(2,2-Dimethylpropoxy)-2-hydrazinopyridine CAS No. 1154030-26-8

5-(2,2-Dimethylpropoxy)-2-hydrazinopyridine

Cat. No. B8349452
M. Wt: 195.26 g/mol
InChI Key: FTCAGZYQHBJGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653111B2

Procedure details

6.2 g (30.8 mmol) 2-chloro-5-(2,2-dimethylpropoxy)pyridine together with 60 ml (1.2 mol) hydrazine hydrate are divided into four portions of equal size and 10 ml ethanol are added to each portion. Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. (200 watt) for in each case 12 h. Thereafter, the four mixtures are combined and the solvent is removed. The residue is taken up in ethyl acetate and the mixture is washed in each case once with saturated sodium bicarbonate solution and saturated sodium chloride solution. The mixture is dried over magnesium sulfate and the solvent is removed in vacuo.
Name
2-chloro-5-(2,2-dimethylpropoxy)pyridine
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][N:3]=1.O.[NH2:15][NH2:16]>C(O)C>[CH3:11][C:10]([CH3:13])([CH3:12])[CH2:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][NH2:16])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-5-(2,2-dimethylpropoxy)pyridine
Quantity
6.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)OCC(C)(C)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to each portion
CUSTOM
Type
CUSTOM
Details
Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. (200 watt) for in each case 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed
WASH
Type
WASH
Details
the mixture is washed in each case once with saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
CC(COC=1C=CC(=NC1)NN)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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